molecular formula C9H20N2O B8535442 3-Methyl-2-(piperazin-2-yl)butan-2-ol

3-Methyl-2-(piperazin-2-yl)butan-2-ol

Cat. No.: B8535442
M. Wt: 172.27 g/mol
InChI Key: FWMIDOCQXUOCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(piperazin-2-yl)butan-2-ol is a branched alcohol derivative featuring a piperazine ring attached to a tertiary carbon of a butanol backbone. The 3-methyl group and the hydroxyl group’s position at the 2-carbon influence its steric properties, solubility, and reactivity.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-methyl-2-piperazin-2-ylbutan-2-ol

InChI

InChI=1S/C9H20N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h7-8,10-12H,4-6H2,1-3H3

InChI Key

FWMIDOCQXUOCCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1CNCCN1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperazine Linkers

Compounds such as N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-2-ol and 1-amino-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol () share the piperazine moiety but differ in substituents and linker chains. Key distinctions include:

  • Substituent Effects : The dichlorophenyl or methoxyphenyl groups on the piperazine ring enhance lipophilicity and receptor affinity compared to the unsubstituted piperazine in the target compound. These substituents are critical for selective binding to serotonin (5-HT1A) or dopamine (D2) receptors .
  • Linker Chains: The hydroxybutyl linker in the target compound (2-ol position) may reduce metabolic instability compared to butenyl or 3-hydroxybutyl linkers in analogs like R-22/S-22. Enantiomeric resolution challenges noted for hydroxybutyl-linked compounds (e.g., failed tartaric acid derivatization) highlight synthetic difficulties shared by the target compound .

Substituent Variations: Piperazine vs. Pyrazine

The pyrazine analog 3-Methyl-2-(pyrazin-2-yl)butan-2-ol () replaces piperazine with a pyrazine ring. Differences include:

  • Basicity : Piperazine (pKa ~9.8 for secondary amines) is more basic than pyrazine (pKa ~0.6), affecting solubility in acidic environments. Piperazine derivatives are more likely to form salts, enhancing bioavailability .
  • Hydrogen Bonding : The tertiary alcohol in the target compound may engage in stronger hydrogen bonding than pyrazine’s aromatic nitrogen, influencing crystallinity and melting points.

Physical Properties of Alcohol Derivatives

Comparative data from and :

Compound Name Boiling Point (°C) Density (g/cm³) Hydroxyl Position Branching
3-Methyl-2-(piperazin-2-yl)butan-2-ol Not reported Not reported 2-ol Tertiary (3-methyl)
2-Methyl-3-buten-2-ol 98–99 0.824 2-ol Secondary
Butan-1-ol 117.7 0.810 1-ol Linear
Butan-2-ol 99.5 0.808 2-ol Secondary

Key trends:

  • Branching : The 3-methyl group in the target compound reduces boiling point compared to linear alcohols (e.g., butan-1-ol) due to decreased surface area and van der Waals interactions .
  • Hydroxyl Position : 2-ol derivatives (e.g., butan-2-ol) generally have lower boiling points than 1-ol isomers, aligning with the target compound’s expected properties .

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